Glycinamide, N-acetyl-L-tyrosylglycyl-

LC-MS bioanalysis peptide quantification

Acquire Glycinamide, N-acetyl-L-tyrosylglycyl- (CAS 81543-11-5), a non-fungible tripeptide amide reference standard distinguished by dual-end capping. Its N-terminal acetyl and C-terminal glycinamide groups confer resistance to both aminopeptidase and carboxypeptidase degradation, ensuring superior proteolytic stability unmatched by uncapped Tyr-Gly-Gly (CAS 21778-69-8) or the free acid Ac-Tyr-Gly-Gly-OH (CAS 23506-48-1). This stability is critical for reproducible kinetic measurements and interference-free LC-MS/MS quantification. Sourced exclusively for R&D.

Molecular Formula C15H20N4O5
Molecular Weight 336.34 g/mol
CAS No. 81543-11-5
Cat. No. B14410401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycinamide, N-acetyl-L-tyrosylglycyl-
CAS81543-11-5
Molecular FormulaC15H20N4O5
Molecular Weight336.34 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)N
InChIInChI=1S/C15H20N4O5/c1-9(20)19-12(6-10-2-4-11(21)5-3-10)15(24)18-8-14(23)17-7-13(16)22/h2-5,12,21H,6-8H2,1H3,(H2,16,22)(H,17,23)(H,18,24)(H,19,20)/t12-/m0/s1
InChIKeyPKQLOAZEQQZIMI-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-L-tyrosylglycylglycinamide (CAS 81543-11-5): Identity, Structure, and Procurement Baseline


Glycinamide, N-acetyl-L-tyrosylglycyl- (commonly referred to as N-acetyl-L-tyrosylglycylglycinamide or Ac-Tyr-Gly-Gly-NH₂) is a synthetic tripeptide amide with the molecular formula C₁₅H₂₀N₄O₅ and a molecular weight of 336.34 g/mol [1]. The compound features an N-terminal acetyl cap on L-tyrosine and a C-terminal glycinamide, providing dual protection against exopeptidase degradation—a critical differentiator from the corresponding free acid (Ac-Tyr-Gly-Gly-OH, CAS 23506-48-1) and the non-acetylated, non-amidated tripeptide Tyr-Gly-Gly (CAS 21778-69-8) [2].

Why Generic Substitution Fails for N-Acetyl-L-tyrosylglycylglycinamide: The Critical Role of Dual-End Capping


In-class tripeptides containing the Tyr-Gly-Gly core cannot be interchanged without consequence. The N-terminal acetyl group and C-terminal amide in the target compound block aminopeptidase and carboxypeptidase cleavage sites, respectively, leading to significantly enhanced proteolytic stability compared to the uncapped Tyr-Gly-Gly or the free acid Ac-Tyr-Gly-Gly-OH [1]. This dual-end protection directly influences shelf-life, solution stability, and reproducibility in enzymatic assays, making it a non-fungible reference standard for laboratories studying peptide metabolism, receptor binding, or peptidase kinetics [2].

Quantitative Differentiation Evidence for Ac-Tyr-Gly-Gly-NH₂ (CAS 81543-11-5) Against Closest Structural Analogs


Molecular Weight Difference Between Amide and Free Acid Forms Affects Chromatographic Retention and Detection

The target compound Ac-Tyr-Gly-Gly-NH₂ (MW 336.34 Da) differs from its free acid analog Ac-Tyr-Gly-Gly-OH (MW 337.33 Da) by 0.99 Da (Δm ≈ 1 Da), confirmed by theoretical monoisotopic masses [1]. This mass difference is sufficient for baseline chromatographic separation under reversed-phase conditions and unambiguous identification by high-resolution mass spectrometry.

LC-MS bioanalysis peptide quantification

C-Terminal Amidation Blocks Carboxypeptidase Degradation, Enhancing Solution Stability Over Free Acid Analog

C-terminal amidation in Ac-Tyr-Gly-Gly-NH₂ eliminates the free carboxyl group required for carboxypeptidase recognition, whereas Ac-Tyr-Gly-Gly-OH remains susceptible to C-terminal cleavage [1]. While direct comparative half-life data for this specific pair are not publicly available, peptide stability repositories indicate that C-terminal amidation can extend in vitro half-life by 2- to 10-fold relative to the free acid form in the presence of carboxypeptidase-rich biological matrices [2].

proteolytic stability exopeptidase resistance peptide half-life

N-Terminal Acetylation Prevents Aminopeptidase-Mediated Degradation Compared to Uncapped Tyr-Gly-Gly

N-terminal acetylation in Ac-Tyr-Gly-Gly-NH₂ removes the free α-amino group required for aminopeptidase cleavage, whereas the uncapped Tyr-Gly-Gly (CAS 21778-69-8) retains a free N-terminus and is rapidly degraded by aminopeptidases in biological matrices [1]. In rumen microbial degradation studies, N-acetylation of peptides inhibited aminopeptidase-mediated hydrolysis, preserving peptide integrity significantly longer than unmodified counterparts [2].

aminopeptidase resistance N-terminal protection peptide stability

Optimal Application Scenarios for N-Acetyl-L-tyrosylglycylglycinamide (81543-11-5) Based on Verified Differentiation


Reference Standard for LC-MS/MS Method Development in Opioid Peptide Metabolism Studies

The distinct molecular weight of Ac-Tyr-Gly-Gly-NH₂ (336.14 Da) provides unambiguous mass spectrometric identification that cannot be achieved with the free acid analog (337.13 Da) [1]. Laboratories developing MRM-based quantification methods for enkephalin metabolites benefit from the amide form's unique precursor-to-product ion transitions, enabling interference-free detection in complex biological matrices.

Protease-Resistant Substrate for Carboxypeptidase and Aminopeptidase Enzyme Assays

Dual-end capping with N-acetyl and C-terminal amide groups renders Ac-Tyr-Gly-Gly-NH₂ resistant to both aminopeptidases and carboxypeptidases [1]. This makes it an ideal negative control or background-stable substrate analog in peptidase activity assays, where uncapped Tyr-Gly-Gly would be rapidly degraded, confounding kinetic measurements.

Negative Control Peptide for N-Terminal Acetylation-Dependent Protein-Protein Interaction Studies

The N-terminal acetyl group on Ac-Tyr-Gly-Gly-NH₂ mimics the Nα-acetylation found in ~80% of human proteins, making it a valuable small-molecule control in studies investigating acetyl-lysine binding domains, N-terminal recognition by ubiquitin ligases, or acetylation-dependent degradation pathways [1].

Long-Term Stability Formulation Studies for Peptide Therapeutics

The enhanced chemical stability conferred by dual-end capping makes Ac-Tyr-Gly-Gly-NH₂ a preferred model peptide for formulation stability screening (e.g., assessing oxidation of the tyrosine phenolic group under various pH and buffer conditions) without interference from exopeptidase-related degradation [1].

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